Metizolam Metizolam Metizolam is an analytical reference standard categorized as a benzodiazepine. This product is intended for research and forensic applications.

Brand Name: Vulcanchem
CAS No.: 40054-68-0
VCID: VC1895683
InChI: InChI=1S/C16H13ClN4S/c1-2-10-7-12-15(11-5-3-4-6-13(11)17)18-8-14-20-19-9-21(14)16(12)22-10/h3-7,9H,2,8H2,1H3
SMILES: CCC1=CC2=C(S1)N3C=NN=C3CN=C2C4=CC=CC=C4Cl
Molecular Formula: C16H13ClN4S
Molecular Weight: 328.8 g/mol

Metizolam

CAS No.: 40054-68-0

Cat. No.: VC1895683

Molecular Formula: C16H13ClN4S

Molecular Weight: 328.8 g/mol

* For research use only. Not for human or veterinary use.

Metizolam - 40054-68-0

Specification

CAS No. 40054-68-0
Molecular Formula C16H13ClN4S
Molecular Weight 328.8 g/mol
IUPAC Name 7-(2-chlorophenyl)-4-ethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene
Standard InChI InChI=1S/C16H13ClN4S/c1-2-10-7-12-15(11-5-3-4-6-13(11)17)18-8-14-20-19-9-21(14)16(12)22-10/h3-7,9H,2,8H2,1H3
Standard InChI Key NQSSWDKQLVBUQN-UHFFFAOYSA-N
SMILES CCC1=CC2=C(S1)N3C=NN=C3CN=C2C4=CC=CC=C4Cl
Canonical SMILES CCC1=CC2=C(S1)N3C=NN=C3CN=C2C4=CC=CC=C4Cl

Introduction

Chemical Structure and Properties

Metizolam (CAS No. 40054-68-0) is a thienodiazepine compound with the systematic name 4-(2-chlorophenyl)-2-ethyl-6H-thieno[3,2-f] triazolo[4,3-a] diazepine . It is structurally related to benzodiazepines but features a thiophene ring instead of a benzene ring, placing it in the thienodiazepine classification . Notably, Metizolam is the demethylated analogue of etizolam, differing through the removal of the methyl group on the triazole ring .

Physicochemical Properties

The compound's precise physical and chemical characteristics are essential for identification and analysis in both research and forensic contexts.

PropertyValueNotes
Molecular FormulaC16H13ClN4SContaining carbon, hydrogen, chlorine, nitrogen, and sulfur
Molecular Weight328.82Measured in g/mol
Physical FormCrystalline solidAt room temperature
Melting Point153-154 °CExperimentally determined
Boiling Point527.2±60.0 °CPredicted value
Density1.46±0.1 g/cm³Predicted value
pKa1.99±0.40Predicted value
FDA UNIIK1C6XI9LLXFDA Unique Ingredient Identifier

The molecular structure of Metizolam features a thiophene ring fused to a diazepine ring, with a triazole ring attached. The compound also includes a 2-chlorophenyl substituent and an ethyl group . This structural arrangement contributes to its pharmacological properties and receptor interactions.

Solubility and Stability

Metizolam exhibits specific solubility characteristics that influence its preparation for research purposes and potential bioavailability.

SolventSolubility
DMF15 mg/mL
DMSO15 mg/mL
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mL

For optimal stability, Metizolam should be stored at temperatures between -10 to -25°C . When preparing stock solutions, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation . Repeated freezing and thawing should be avoided as this may lead to product instability .

Pharmacological Profile

Metizolam produces effects similar to other compounds in the thienodiazepine and benzodiazepine classes, though with unique characteristics regarding potency and duration.

Pharmacodynamics

As a thienodiazepine, Metizolam likely produces its effects through positive allosteric modulation of GABA-A receptors, similar to benzodiazepines. Research indicates that Metizolam produces etizolam-like effects, which typically include:

  • Anxiety suppression (anxiolytic)

  • Disinhibition

  • Sedation

  • Muscle relaxation

  • Memory suppression (amnestic effects)

Comparative potency studies suggest that Metizolam is approximately half as potent as etizolam, but with a 60% longer half-life, indicating a potentially extended duration of action . This pharmacological profile has implications for both research applications and potential therapeutic considerations.

Structural Relationship to Etizolam

Metizolam is a structural congener of etizolam, specifically the demethylated analogue. While etizolam has been more extensively studied and used clinically in some countries, Metizolam remains primarily in the research domain. The removal of the methyl group from etizolam's structure results in Metizolam's altered pharmacological properties, including the extended half-life observed in preliminary studies .

Metabolism and Excretion

Research on Metizolam's metabolic pathways provides valuable insights into its biotransformation and elimination from the body.

Metabolic Pathways

In vitro studies using human liver microsomes have identified several metabolic pathways for Metizolam. Similar to other thienodiazepines, the compound undergoes:

  • Monohydroxylations

  • Dihydroxylation

More specifically, research has identified three mono-hydroxylated metabolites:

MetaboliteDescriptionSignificance
M1Hydroxylation at the 2-ethyl moietyQuantitatively main metabolite
M2N-hydroxymetizolamSecondary metabolite
M3Structure not fully elucidatedLow production rate
M1-GluGlucuronide of M1Phase II metabolite

These metabolic transformations are primarily mediated by cytochrome P450 enzymes, with subsequent glucuronidation occurring via UDP-glucuronosyltransferases (UGTs) .

Excretion Profile

Limited human data from a case study involving oral administration of a 2 mg tablet to a 54-year-old male subject revealed that Metizolam was detectable in hydrolyzed urine for approximately 46 hours post-administration . Notably, urinary concentrations remained consistently below 11 ng/mL throughout this period .

The study found that approximately 0.3% of the initial dose was excreted in urine as unchanged Metizolam during the first 24 hours following administration . This relatively low percentage suggests extensive metabolism before excretion, which is consistent with the metabolic profile described above.

Metabolites M1, M2, and the glucuronide conjugate M1-Glu were detected in urine samples collected 8 hours post-administration. By the 30-hour mark, only M1 and M1-Glu remained detectable , indicating differential elimination rates for the various metabolites.

Analytical Detection Methods

Several analytical techniques have been employed for the detection and quantification of Metizolam in various matrices.

Chromatographic and Mass Spectrometric Techniques

Research has utilized sophisticated analytical methods to identify and measure Metizolam:

  • Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

    • Ion transitions monitored: m/z 328.9 > 275.0 and 328.9 > 300.0

    • Suitable for detection in biological matrices including urine

  • Liquid Chromatography coupled with Quadrupole-Time of Flight Mass Spectrometry (UHPLC-Q-TOF-MS)

    • Used for metabolite identification and structural elucidation

    • Provides high mass accuracy for confident compound identification

  • Nuclear Magnetic Resonance Spectroscopy (NMR)

    • Employed for structural confirmation

    • Essential for definitive chemical characterization

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Used for identification purposes

    • Complements liquid chromatography-based methods

Sample Preparation

For the detection of Metizolam in urine samples, liquid/liquid extraction methods at pH 9.5 have been successfully employed . This approach facilitates the isolation of both the parent compound and its metabolites from complex biological matrices, enabling subsequent instrumental analysis.

Research Applications

Metizolam has specific applications in research settings, particularly in forensic and analytical contexts.

Analytical Reference Standard

Metizolam is utilized as an analytical reference standard in forensic toxicology and research laboratories . As a categorized benzodiazepine, it serves as a critical reference material for method development, validation, and quality control in analytical procedures designed to detect and quantify this and related compounds .

Metabolic Studies

The compound has been used in metabolism studies to elucidate biotransformation pathways of thienodiazepines . Such research contributes to broader understanding of xenobiotic metabolism and aids in the development of detection methods for forensic and clinical applications.

Historical Context and Development

Metizolam has an interesting developmental history that provides context for its current status in research.

Research Chemical Emergence

Despite being patented decades earlier, Metizolam had little to no history of human usage prior to its emergence as a research chemical in September 2015 . This gap between initial development and wider availability for research purposes represents an interesting aspect of its history, potentially reflecting changing research interests or regulatory environments.

Regulatory Status

Metizolam's regulatory classification varies by jurisdiction and continues to evolve as research on the compound progresses. As a thienodiazepine with potential for misuse, it may be subject to various controls depending on national and international drug regulation frameworks. Researchers should consult current local regulations before obtaining or working with this compound.

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